molecular formula C10H6N4S B1399992 6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile CAS No. 1489127-72-1

6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile

Cat. No.: B1399992
CAS No.: 1489127-72-1
M. Wt: 214.25 g/mol
InChI Key: QERSAHRCGCWUKU-UHFFFAOYSA-N
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Description

6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a cyano group at position 2 and a pyrazine-sulfanyl moiety at position 4. Its synthesis likely involves nucleophilic substitution reactions, leveraging the reactivity of pyridine and pyrazine precursors.

Properties

IUPAC Name

6-pyrazin-2-ylsulfanylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4S/c11-6-8-2-1-3-9(14-8)15-10-7-12-4-5-13-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERSAHRCGCWUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)SC2=NC=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-6-carbonitrile with pyrazine-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfur atom and nitrile group play crucial roles in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Thienopyridine Derivatives

  • 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c): Structure: Thieno[2,3-b]pyridine core with bromobenzofuran and cyano groups. Synthesis: Reacted with chloroacetonitrile to yield 6c in good yields (exact yields unspecified) . Properties: The bromobenzofuran substituent increases molecular weight and may enhance π-π stacking interactions. Applications: Used as an intermediate for synthesizing fused heterocycles like pyrimidinones (e.g., compound 7) .

Pyrazolo-Pyrimidine Derivatives

  • 6-[6-Amino-1-[(4-amino-2,6-difluoro-phenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]pyridine-2-carbonitrile (11q): Structure: Pyrazolo[3,4-d]pyrimidine fused system with multiple amino and fluoro substituents. Synthesis: Low yield (21%) due to complex multi-step reactions . Properties: The electron-deficient pyrazolo-pyrimidine core and fluorine atoms enhance metabolic stability. Applications: Explored as dual adenosine A2A/A1 receptor antagonists for neurological disorders .

Piperazine and Thiophene Derivatives

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile :
    • Structure : Pyridine with methylpiperazine (position 2), phenyl (position 4), and thiophene (position 6).
    • Properties : Methylpiperazine improves solubility via basic nitrogen, while thiophene enhances aromatic interactions.
    • Characterization : Single-crystal X-ray data confirmed planar geometry and intermolecular hydrogen bonding .

Electronic and Physicochemical Properties

Compound Key Substituents LogP (Predicted) Solubility Notable Features
6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile Pyrazine-sulfanyl, cyano ~2.5 Moderate (DMSO) Balanced lipophilicity, electron-deficient core
6c Bromobenzofuran, thienopyridine ~3.8 Low High molecular weight, halogenated
11q Pyrazolo-pyrimidine, fluoro, amino ~2.0 Moderate (PBS) Metabolic stability, low yield
6-(hydroxymethyl)pyridine-2-carbonitrile Hydroxymethyl, cyano ~1.2 High (aqueous) Polar, hydrophilic

Biological Activity

6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrazinyl sulfanyl group and a carbonitrile functional group. This unique structure may contribute to its biological activity through various interactions with biological molecules.

Target Interactions : The compound is hypothesized to interact with multiple molecular targets, including enzymes and receptors involved in cellular signaling pathways. Similar compounds have shown the ability to form hydrogen bonds and hydrophobic interactions, which are critical for binding to target proteins.

Biochemical Pathways : Research indicates that derivatives of this compound may disrupt DNA replication processes, potentially inhibiting the growth of bacterial and cancer cells. This disruption can lead to significant cellular effects, including apoptosis and altered gene expression .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to those observed in related thiadiazole derivatives. These derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .
  • Anticancer Potential : The compound's ability to interfere with DNA replication suggests it may also possess anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines, making them candidates for further investigation in cancer therapy .
  • Cellular Effects : The compound has been observed to influence cellular processes significantly. It modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • A study on thiadiazole derivatives showed promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that similar mechanisms may be at play for this compound .
  • Another investigation highlighted the anticancer effects of related compounds in various cancer cell lines, demonstrating their potential as therapeutic agents .

Dosage and Toxicity

The effects of this compound vary with dosage. Low doses may confer beneficial effects such as anti-inflammatory and anticancer activities, while higher doses could lead to toxicity, including liver and kidney damage. Understanding the dose-response relationship is crucial for therapeutic applications.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites that can further interact with other biological molecules. This metabolic pathway is essential for determining the pharmacokinetics and potential toxicity of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile
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6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile

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